N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-2-25-14-5-3-4-13(8-14)18(22)21-19-20-15(10-26-19)12-6-7-16-17(9-12)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKQRPMBRHRFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor. The benzodioxole moiety can be introduced via a coupling reaction, and the ethylthio group is often added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Reaction conditions, including temperature, solvent choice, and catalysts, are carefully controlled to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets. The benzodioxole and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: This compound shares the thiazole ring but has a pyrimidine ring instead of the benzodioxole moiety.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound features a similar thiazole structure but includes a fluorine atom and a methoxy group.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to the presence of the benzodioxole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Known for its role in various biological activities.
- Benzo[d][1,3]dioxole Moiety : Associated with antioxidant properties.
- Ethylthio Group : May enhance lipophilicity and biological efficacy.
The molecular formula is , with a molecular weight of 344.39 g/mol.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific cellular pathways that regulate tumor growth and proliferation.
A study demonstrated that derivatives of thiazole exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties. The thiazole and benzo[d][1,3]dioxole components are believed to enhance the compound's ability to inhibit enzymes involved in cell proliferation, contributing to its potential as an anticancer agent.
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains by disrupting their cellular processes. The ethylthio group may play a role in enhancing the compound's interaction with microbial membranes, leading to increased efficacy against pathogens.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : This can be achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Thiazole Ring : Often accomplished via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Coupling Reactions : The benzodioxole and thiazole rings can be coupled using palladium-catalyzed cross-coupling reactions.
- Amidation : The final step involves forming the amide bond, crucial for the biological activity of the compound .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic: What are the key synthetic pathways for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes:
- Step 1 : Condensation of a benzo[d][1,3]dioxol-5-amine derivative with a thiazole precursor (e.g., 2-aminothiazole) under mild temperatures (20–25°C) in solvents like dioxane or acetone.
- Step 2 : Introduction of the ethylthio and benzamide groups via nucleophilic substitution or amide coupling, often requiring bases like triethylamine or anhydrous potassium carbonate to facilitate reactivity.
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures high purity.
Critical reaction parameters include strict temperature control , anhydrous conditions , and stoichiometric precision. Analytical validation via NMR and mass spectrometry is essential to confirm structural integrity and purity .
Basic: Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To resolve the benzo[d][1,3]dioxole, thiazole, and ethylthio substituents. H and C NMR are critical for confirming regiochemistry and substitution patterns.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity and isolating intermediates.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : If crystallizable, this provides definitive proof of stereochemistry and molecular conformation.
These methods are often combined to address challenges like isomer discrimination or impurity profiling .
Intermediate: How is the biological activity of this compound typically evaluated in preclinical research?
Methodological approaches include:
- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing; anticancer potential using cell viability assays (e.g., MTT) against cancer cell lines.
- Target-specific studies : Enzyme inhibition assays (e.g., kinase or protease inhibition) to identify mechanistic pathways.
- Molecular docking : Preliminary computational screening against protein targets (e.g., tubulin or DNA topoisomerases) to predict binding affinities.
Dose-response curves (EC/IC) and comparative studies with structural analogs (e.g., methylthio vs. ethylthio derivatives) are critical for establishing structure-activity relationships (SAR) .
Advanced: How can researchers resolve contradictory bioactivity data observed across different assays or models?
Contradictions may arise from assay variability (e.g., cell line specificity) or off-target effects. Strategies include:
- Orthogonal validation : Confirm results using unrelated assays (e.g., SPR for binding kinetics alongside fluorescence-based activity assays).
- Metabolic stability testing : Assess compound degradation in different media to rule out artifactual results.
- Proteomic profiling : Identify unintended interactions using affinity chromatography or pull-down assays.
- Crystallographic studies : Resolve binding ambiguities by solving co-crystal structures with target proteins.
Cross-referencing with analogs (e.g., replacing the ethylthio group with methoxy) can clarify whether discrepancies are structure-dependent .
Advanced: What strategies are employed to optimize the pharmacokinetic profile of this compound for therapeutic applications?
Structural optimization focuses on:
- Bioisosteric replacement : Swapping the ethylthio group with metabolically stable moieties (e.g., trifluoromethyl) to enhance metabolic stability.
- Solubility enhancement : Introducing hydrophilic groups (e.g., hydroxyl or amine) while retaining target affinity.
- Prodrug design : Masking the benzamide group with labile esters to improve oral bioavailability.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling guides iterative design, followed by in vivo pharmacokinetic studies in rodent models .
Advanced: How does the electronic environment of the thiazole ring influence the compound’s reactivity and biological interactions?
The thiazole ring’s electron-deficient nature facilitates:
- Nucleophilic attack : At the C-2 position, enabling functionalization (e.g., amide bond formation).
- π-π stacking : With aromatic residues in target proteins, enhancing binding affinity.
- Tautomeric effects : The thiazole’s ability to tautomerize affects hydrogen-bonding patterns in molecular recognition.
Spectroscopic studies (e.g., N NMR) and computational analyses (DFT calculations) are used to map electronic properties and predict reactivity .
Advanced: What experimental approaches are used to investigate off-target effects or toxicity in early-stage research?
- High-throughput screening (HTS) : Against panels of unrelated enzymes or receptors to identify promiscuity.
- Genotoxicity assays : Ames test for mutagenicity or comet assay for DNA damage.
- Cytotoxicity profiling : Compare IC values in cancerous vs. non-cancerous cell lines.
- Transcriptomic analysis : RNA sequencing to detect unintended gene expression changes.
Integration with cheminformatics tools (e.g., PubChem BioAssay) helps prioritize compounds with favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
